2-(4-Iodophenyl)ethylamine
Overview
Description
2-(4-Iodophenyl)ethylamine is an organic compound with a phenethylamine structure, which means it contains a phenyl ring attached to an ethylamine side chain . The presence of iodine in the phenyl ring gives it its distinctive properties .
Physical And Chemical Properties Analysis
2-(4-Iodophenyl)ethylamine has a boiling point of 266℃, a density of 1.669, and a predicted pKa of 9.72±0.10 .Scientific Research Applications
Antidepressant Activity Research
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including those with a 4-iodophenyl substituent, have been examined for potential antidepressant activity. They inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. Certain analogs, such as venlafaxine, have shown rapid onset of antidepressant activity and are undergoing clinical evaluation (Yardley et al., 1990).
Imaging Agents for Sigma Receptors
Compounds like 2-(4-Iodophenyl)ethylamine have been explored as potential SPECT imaging agents for sigma-1 and sigma-2 binding sites. This research aids in the development of imaging agents for neurological and psychiatric disorders (He et al., 1993).
Radiotracer Synthesis for Dopaminergic System
Derivatives of 2-(4-Iodophenyl)ethylamine have been synthesized, such as N,N-Dimethyl-[β-(3,4-Diacetoxy-6-123I-Iodophenyl)]ethylamine (IDDE), a potential radiotracer for studying the dopaminergic system in medical imaging (Adam et al., 1992).
Chemical Synthesis and Binding Characterization
The synthesis and binding characteristics of 2-(4-Iodophenyl)ethylamine derivatives have contributed to understanding sigma receptor pharmacology and developing new radiopharmaceuticals for imaging sigma receptor-positive tumors (John et al., 1996).
Structural Investigations
Investigations into the structure and conformation of compounds like 2-(4-Iodophenyl)ethylamine and its derivatives have provided insights into molecular interactions and stability, relevant in drug design and chemical synthesis (Datta et al., 1994).
Future Directions
2-(4-Iodophenyl)ethylamine is a fascinating chemical compound with diverse applications in scientific research. Its unique properties and potential for breakthroughs in various fields make it a promising area for future study.
Relevant Papers The paper “Natural source, bioactivity and synthesis of benzofuran derivatives” discusses the synthesis of benzofuran derivatives, which could potentially be relevant to the synthesis of 2-(4-Iodophenyl)ethylamine . Another paper titled “Fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a…” discusses the production of a similar compound, 2-(4-aminophenyl)ethylamine, through fermentation .
properties
IUPAC Name |
2-(4-iodophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFHGSFDGGJWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569106 | |
Record name | 2-(4-Iodophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)ethylamine | |
CAS RN |
73918-57-7 | |
Record name | 4-Iodobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73918-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Iodophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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